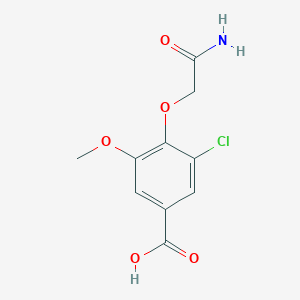

4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid

Description

Properties

IUPAC Name |

4-(2-amino-2-oxoethoxy)-3-chloro-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO5/c1-16-7-3-5(10(14)15)2-6(11)9(7)17-4-8(12)13/h2-3H,4H2,1H3,(H2,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTQUCJPTHQNMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)O)Cl)OCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 3,5-dimethoxybenzoic acid, followed by the introduction of the carbamoylmethoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : CHClNO

Molecular Weight : 324.4 g/mol

Solubility : Soluble in water, indicating potential for biological applications .

Medicinal Chemistry Applications

-

Anticancer Activity :

- Case Study : A study evaluated the anticancer properties of various benzoic acid derivatives, including this compound. The compound exhibited significant antiproliferative activity against several cancer cell lines, indicating its potential as a lead compound in cancer therapy .

- Mechanism of Action : The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, which is crucial for its therapeutic efficacy.

- Anti-inflammatory Properties :

-

Enzyme Inhibition :

- Pharmacological Potential : The compound has been investigated for its ability to inhibit specific enzymes related to disease pathways, such as those involved in cancer progression and inflammation. Inhibitors of epithelial sodium channels (ENaC) have been studied for their role in cystic fibrosis treatment, where similar compounds may offer therapeutic benefits .

Data Tables

| Application Area | Activity/Effect | Reference |

|---|---|---|

| Anticancer | Significant antiproliferative activity | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Enzyme inhibition | Potential ENaC inhibition |

Case Studies

-

Antitumor Efficacy Study :

- Researchers synthesized several derivatives of benzoic acid and tested their effects on human cancer cell lines. The study found that this compound demonstrated a high degree of cytotoxicity, particularly against breast and colon cancer cells. The findings suggest further optimization could enhance its therapeutic profile.

-

Inflammation Model Testing :

- In an experimental model of inflammation, the compound was administered to assess its impact on inflammatory markers. Results indicated a reduction in tumor necrosis factor-alpha (TNF-α) levels, supporting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Positioning and Functional Group Analysis

The compound’s activity and applications are heavily influenced by substituent positions and functional groups. Key comparisons include:

3-Chloro-5-methoxybenzoic Acid (CAS 82477-67-6)

- Structure : Chlorine (3-position), methoxy (5-position).

- Molecular Formula : C₈H₇ClO₃ (MW: 186.59 g/mol) .

- Application : Active ingredient in the herbicide Phenmedipham, targeting weed control in sugar beet crops .

- Key Difference : Lacks the carbamoylmethoxy group at position 4, resulting in lower molecular weight and reduced steric bulk.

4-Amino-5-chloro-2-methoxybenzoic Acid Derivatives (e.g., ML10302)

- Structure: Amino (4-position), chlorine (5-position), methoxy (2-position).

- Molecular Formula: C₈H₈ClNO₃ (MW: 201.61 g/mol) .

- Application : 5-HT₄ receptor agonists (e.g., ML10302, SR59768) with prokinetic effects in the gastrointestinal tract .

- Key Difference: The 4-amino group enhances receptor binding affinity, while the carbamoylmethoxy group in the target compound may alter pharmacokinetics or target specificity.

2-Chloro-4-methoxybenzoic Acid (CAS 21971-21-1)

- Structure : Chlorine (2-position), methoxy (4-position).

- Molecular Formula : C₈H₇ClO₃ (MW: 186.59 g/mol) .

- Application : Active component in Butafenacil, a herbicide used in sugar beet cultivation .

- Key Difference : Substituent positions (2-Cl, 4-OMe) contrast with the target compound’s 3-Cl, 5-OMe arrangement, affecting polarity and bioactivity.

4-(Carboxymethoxy)-3-chloro-5-methoxybenzoic Acid

Molecular Weight and Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |

|---|---|---|---|

| 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid | 260.63 | 4-carbamoylmethoxy, 3-Cl, 5-OMe | 1.2–1.5 |

| 3-Chloro-5-methoxybenzoic acid | 186.59 | 3-Cl, 5-OMe | 2.1–2.4 |

| ML10302 (4-amino-5-chloro-2-methoxy) | 201.61 | 4-NH₂, 5-Cl, 2-OMe | 0.8–1.1 |

| 2-Chloro-4-methoxybenzoic acid | 186.59 | 2-Cl, 4-OMe | 1.9–2.2 |

*LogP values estimated using fragment-based methods. The carbamoylmethoxy group reduces lipophilicity compared to methoxy or chloro substituents alone.

Q & A

Q. What are the established synthetic routes for 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid, and what methodological considerations are critical for reproducibility?

The synthesis of this compound likely involves sequential functionalization of a benzoic acid scaffold. A plausible route includes:

- Chlorination : Introducing the chloro group at the 3-position using reagents like chlorine gas or sulfuryl chloride under controlled conditions to avoid over-chlorination .

- Methoxy and carbamoylmethoxy installation : Alkylation or nucleophilic substitution with methoxy and carbamoylmethoxy precursors. For carbamoylmethoxy, coupling via a carbamate-forming reaction (e.g., using isocyanate intermediates) under anhydrous conditions .

- Purification : Column chromatography or recrystallization to isolate the product, with monitoring via TLC or HPLC to confirm purity .

Critical considerations : Reaction temperature control, stoichiometric ratios, and inert atmosphere (e.g., nitrogen) to prevent hydrolysis of sensitive groups like carbamates .

Q. How can researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is essential:

- NMR spectroscopy : Confirm substitution patterns (e.g., 3-chloro, 5-methoxy) via chemical shifts and coupling constants in and NMR .

- Mass spectrometry (HRMS) : Verify molecular weight and detect impurities. Discrepancies between calculated and experimental values (e.g., ±0.005 Da) may indicate isotopic impurities or adducts .

- HPLC : Assess purity (>95% by area normalization) using reverse-phase columns (C18) and UV detection at 254 nm .

Methodological note : Cross-validate results with elemental analysis (C, H, N) to confirm stoichiometry .

Q. What storage conditions ensure the compound’s stability over time?

- Temperature : Store at –20°C in amber vials to prevent photodegradation of the chloro and methoxy groups .

- Moisture control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the carbamoylmethoxy moiety .

- Handling : Work under inert gas (argon) during aliquoting to minimize oxidative degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, kinetic studies may reveal that chlorination at 50°C maximizes selectivity over competing di-chlorination .

- Catalyst screening : Transition-metal catalysts (e.g., Pd for coupling reactions) or organocatalysts could improve carbamoylmethoxy installation efficiency .

- In-line analytics : Use FTIR or ReactIR to monitor reaction progress in real time, enabling rapid adjustments .

Q. What mechanisms underlie its potential bioactivity, and how can structure-activity relationships (SAR) be explored?

- Target identification : Molecular docking studies can predict interactions with enzymes/receptors (e.g., cyclooxygenase or kinase targets) based on the benzoic acid scaffold’s electronic profile .

- SAR strategies :

Q. How should researchers address contradictions in analytical or bioactivity data?

- Impurity profiling : Use LC-MS/MS to identify byproducts (e.g., dechlorinated or hydrolyzed derivatives) that may skew bioactivity results .

- Data cross-validation : Replicate experiments using orthogonal methods. For example, discrepancies in mass spectrometry data (e.g., [M+H]+ vs. [M+Na]+ adducts) require recalibration with internal standards .

- Crystallography : Resolve structural ambiguities (e.g., regiochemistry) via single-crystal X-ray diffraction, as demonstrated for related benzoic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.